molecular formula C22H23N3O4 B3299939 2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 899946-71-5

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B3299939
CAS No.: 899946-71-5
M. Wt: 393.4 g/mol
InChI Key: ZTIQWPOZGXCFCR-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Unfortunately, the specific target of the compound VU0497855-1 is not clearly mentioned in the available resources. The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves biochemical and molecular biology techniques such as affinity chromatography, mass spectrometry, and genetic screens .

Mode of Action

The mode of action of VU0497855-1 is currently unknown. The mode of action refers to how the compound interacts with its target and the resulting changes that occur. This can involve binding to a specific receptor, inhibiting an enzyme, or interacting with a cellular structure .

Biochemical Pathways

The specific biochemical pathways affected by VU0497855-1 are not clearly defined in the available resources. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions. Enzymes, which are proteins, catalyze these reactions .

Pharmacokinetics

Pharmacokinetic data for VU0497855-1 is not available in the current resources. Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. These properties can greatly impact a drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body .

Result of Action

The result of a compound’s action can be observed at the molecular, cellular, and physiological levels, and can include changes in gene expression, cell behavior, and overall health status .

Action Environment

Environmental factors can include pH, temperature, presence of other molecules, and cellular location, all of which can influence a compound’s action .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-17-9-7-16(8-10-17)13-14-23-21(26)15-25-22(27)12-11-19(24-25)18-5-3-4-6-20(18)29-2/h3-12H,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIQWPOZGXCFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

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